molecular formula C16H15BrN2O2S B2536449 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893093-20-4

2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2536449
CAS No.: 893093-20-4
M. Wt: 379.27
InChI Key: HVASSJBFZRECMG-UHFFFAOYSA-N
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Description

The compound “2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group, a bromobenzoyl group, and a cyclopentane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom on the benzoyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

One notable application involves the synthesis of benzo[b]thiophene derivatives with potential pharmacological properties. For instance, Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, some of which were then used to produce compounds with preliminary pharmacological interest, highlighting the versatility of thiophene derivatives in drug development Chapman, N., Clarke, K., Gore, B., & Sharma, K. (1971).

Antimicrobial and Antitumor Activities

Abunada et al. (2008) reported on the synthesis and antimicrobial activity of new pyrazole derivatives and fused pyrimidine compounds, demonstrating the compound's utility in creating molecules with significant biological activities Abunada, N. M., Hassaneen, H., Kandile, N., & Miqdad, O. A. (2008). Similarly, Shams et al. (2010) utilized a related precursor for the synthesis of heterocyclic compounds with demonstrated antitumor effects, showcasing the potential of such derivatives in cancer research Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2010).

Catalytic Applications

Müller et al. (2005) explored the aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters, demonstrating the compound's relevance in catalytic processes to yield 2-oxo-carboxamide derivatives, highlighting its importance in synthetic organic chemistry Müller, E., Péczely, G., Skoda‐Földes, R., Takács, E., Kokotos, G., Bellis, E., & Kollár, L. (2005).

Allosteric Receptor Modulation

Compounds derived from 2-aminothiophene-3-carboxamides have been investigated for their potential as allosteric enhancers at the adenosine A1 receptor, indicating a promising avenue for the development of novel therapeutic agents that modulate receptor activity in a selective manner Nikolakopoulos, G., Figler, H., Linden, J., & Scammells, P. (2006).

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Given the interest in thiophene derivatives in medicinal chemistry , it could be worthwhile to investigate its biological activity and potential uses in drug development.

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVASSJBFZRECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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